molecular formula C5H3F2NO3 B13066538 4-(Difluoromethyl)-1,3-oxazole-2-carboxylic acid

4-(Difluoromethyl)-1,3-oxazole-2-carboxylic acid

Cat. No.: B13066538
M. Wt: 163.08 g/mol
InChI Key: RNNCGVQWZXGNDS-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1,3-oxazole-2-carboxylic acid is a fluorinated heterocyclic compound featuring an oxazole ring substituted with a difluoromethyl group at position 4 and a carboxylic acid moiety at position 2. Its molecular formula is C₆H₃F₂NO₃, with a molecular weight of 191.1 g/mol (inferred from structural analogs in ). This compound is of interest in agrochemical and pharmaceutical research due to the electronic and steric effects imparted by the difluoromethyl group, which enhance metabolic stability and bioavailability .

Properties

Molecular Formula

C5H3F2NO3

Molecular Weight

163.08 g/mol

IUPAC Name

4-(difluoromethyl)-1,3-oxazole-2-carboxylic acid

InChI

InChI=1S/C5H3F2NO3/c6-3(7)2-1-11-4(8-2)5(9)10/h1,3H,(H,9,10)

InChI Key

RNNCGVQWZXGNDS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(O1)C(=O)O)C(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-1,3-oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include difluoromethylated oxazole derivatives, alcohols, aldehydes, and substituted oxazole compounds .

Scientific Research Applications

4-(Difluoromethyl)-1,3-oxazole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-1,3-oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The compound may also participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
4-(Difluoromethyl)-1,3-oxazole-2-carboxylic acid C₆H₃F₂NO₃ 191.1 Difluoromethyl, carboxylic acid Agrochemical intermediates
DFPA C₆H₆F₂N₂O₂ 176.12 Difluoromethyl, pyrazole SDHI fungicide synthesis
2-Ethyl-1,3-oxazole-4-carboxylic acid C₆H₇NO₃ 141.12 Ethyl Pharmaceutical intermediates

Biological Activity

4-(Difluoromethyl)-1,3-oxazole-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C6H4F2N2O3
  • Molecular Weight : 163.08 g/mol

The difluoromethyl group enhances its reactivity and biological activity, making it suitable for various medicinal applications. The presence of both the carboxylic acid and oxazole functionalities contributes to its interaction with biological targets.

Synthesis

Several synthetic routes have been developed for the preparation of 4-(difluoromethyl)-1,3-oxazole-2-carboxylic acid. These methods typically involve the introduction of the difluoromethyl group into the oxazole ring followed by carboxylation.

Antimicrobial Activity

Research indicates that 4-(difluoromethyl)-1,3-oxazole-2-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated its effectiveness against:

  • Staphylococcus aureus
  • Pseudomonas aeruginosa
  • Escherichia coli

The compound's mechanism of action may involve interference with bacterial metabolic pathways or structural integrity.

Inhibition of Histone Deacetylases (HDACs)

A notable area of research involves the compound's potential as an HDAC inhibitor. HDACs play crucial roles in regulating gene expression and are implicated in cancer and neurodegenerative diseases. Studies have shown that derivatives containing difluoromethyl groups can selectively inhibit HDAC6 with high potency and selectivity:

CompoundIC50 (nM)Selectivity
DFMO Derivative 1<10>10-fold over other HDACs
Hydroxamate-based Inhibitor1000+Moderate

The selective inhibition of HDAC6 suggests a therapeutic window for treating conditions like cancer without affecting other HDAC isoforms, which could lead to fewer side effects.

Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines. The results indicate that it can significantly reduce cell viability in:

  • L1210 (murine leukemia cells)
  • CEM (human T-lymphocyte cells)
  • HeLa (human cervix carcinoma)

The IC50 values for these cell lines demonstrate a dose-dependent response, highlighting its potential as an anticancer agent.

Case Studies

  • HDAC6 Inhibition Study : A recent study utilized X-ray crystallography to elucidate the binding mechanism of difluoromethyl derivatives to HDAC6. The findings revealed that these compounds form stable enzyme-inhibitor complexes, leading to prolonged inhibition of HDAC activity .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several oxazole derivatives against standard bacterial strains. The results indicated that 4-(difluoromethyl)-1,3-oxazole-2-carboxylic acid exhibited superior activity compared to traditional antibiotics .

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